4-hydroxy-2H-thiochromen-2-one

Rodenticide Anticoagulant Superwarfarin

Developing resistance-breaking rodenticides? 4-Hydroxythiocoumarin (the sulfur analog of 4-hydroxycoumarin) is the critical intermediate for second-generation anticoagulants like Difethialone. • Proven resistance-breaking efficacy: Thiopyran derivatives achieve significantly higher mortality in coumafene-resistant rodents vs. benzopyran analogs (US Patent 4,585,786). • Scalable synthesis: One-pot protocol delivers up to 86% isolated yield for cost-effective kg-scale production. • ADME advantage: Higher LogP (1.97 vs. 1.50) strategically enhances membrane permeability and tissue retention. Supplied with full analytical QC. Ideal for agrochemical R&D and medicinal chemistry exploration of novel sulfur heterocycles.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS No. 16854-67-4
Cat. No. B100525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2H-thiochromen-2-one
CAS16854-67-4
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(S2)O
InChIInChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
InChIKeyOSIDMAJZERBPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2H-thiochromen-2-one: Key Differentiators


4-Hydroxy-2H-thiochromen-2-one (4-hydroxythiocoumarin) is the sulfur analog of 4-hydroxycoumarin, where the endocyclic oxygen of the lactone ring is replaced by sulfur [1]. This heteroatom substitution confers distinct physicochemical properties and reactivity, making it a critical intermediate specifically for the synthesis of second-generation anticoagulant rodenticides such as Difethialone .

Why 4-Hydroxycoumarin Cannot Substitute Thiocoumarin in Rodenticides


While 4-hydroxycoumarin serves as the precursor for first-generation anticoagulants like warfarin, its sulfur analog leads to thiochromen-based rodenticides with distinct resistance-breaking profiles and enhanced lipophilicity [1]. The patent literature explicitly demonstrates that thiopyran derivatives can achieve superior mortality in warfarin-resistant rodent strains compared to their benzopyran counterparts, making casual substitution counterproductive for resistance management [2].

4-Hydroxy-2H-thiochromen-2-one: Comparative Evidence


Rodenticidal Potency in Resistant Rodents

The patent US 4,585,786 provides direct head-to-head data: Compound 1, a thiopyran derivative (4-hydroxy-2H-1-benzothiopyran-2-one scaffold), achieved 100% mortality (20/20) in coumafene-resistant Rattus rattus at a dietary dose of 5 ppm over 2 days, while its oxygen analog (Compound A) achieved only 55% mortality (11/20) under identical conditions [1].

Rodenticide Anticoagulant Superwarfarin

Lipophilicity Advantage vs 4-Hydroxycoumarin

The predicted octanol-water partition coefficient (LogP) for 4-hydroxythiocoumarin is 1.97 (ACD/Labs) , notably higher than the AlogP of 1.50 reported for 4-hydroxycoumarin [1]. This difference of approximately 0.5 log units corresponds to a roughly threefold higher partition coefficient.

Lipophilicity LogP ADME

One-Pot Synthetic Yield Efficiency

A patent process (KR100382715B1) reported 86% isolated yield for 4-hydroxythiocoumarin via the base-catalyzed cyclization of 2-mercaptoacetophenone with diethyl carbonate [1]. In comparison, one optimized synthesis of 4-hydroxycoumarin via Meldrum's acid route yielded 78.8% [2].

Organic Synthesis Process Chemistry Yield

S-Alkylation Dominance Over O-Alkylation

The sulfur heteroatom in 4-hydroxythiocoumarin fundamentally alters the chemoselectivity of alkylation reactions. While 4-hydroxycoumarin preferentially undergoes O-alkylation, its thio-analog exhibits dominant S-alkylation under mild conditions (K2CO3, acetone, room temperature), enabling access to S-allyl and S-propargyl ethers that can subsequently undergo thio-Claisen rearrangement to form fused heterocycles [REFS-1, REFS-2].

Chemoselectivity S-Alkylation Heterocyclic Chemistry

Exclusive Intermediate for Difethialone

4-Hydroxy-2H-thiochromen-2-one is the definitive intermediate in the synthesis of Difethialone, a second-generation superwarfarin rodenticide designed to overcome resistance to first-generation anticoagulants like warfarin [REFS-1, REFS-2]. The final condensation step involves reacting this thiocoumarin core with a specific tetrahydronaphthyl moiety to produce the active rodenticide [2].

Rodenticide Intermediate Superwarfarin Difethialone

4-Hydroxy-2H-thiochromen-2-one: Optimal Applications


Warfarin-Resistant Rodenticide Development

The direct head-to-head evidence from Patent US 4,585,786 demonstrates that thiopyran derivatives achieve significantly higher mortality in coumafene-resistant rodents compared to benzopyran analogs. This makes 4-hydroxythiocoumarin the preferred starting material for developing novel rodenticides aimed at resistant populations [1].

Cost-Efficient Scale-Up Production

With a demonstrated isolated yield of up to 86% in a one-pot protocol, 4-hydroxythiocoumarin offers a favorable synthetic efficiency for kilogram-scale production, making it suitable for industrial procurement aimed at minimizing cost of goods [2].

Sulfur Heterocycle Library Synthesis

The distinct S-alkylation reactivity of 4-hydroxythiocoumarin, coupled with the solvent-dependent thio-Claisen rearrangement, enables the construction of structurally diverse sulfur heterocycles that are inaccessible from coumarin-based scaffolds, supporting medicinal chemistry exploration of novel chemical space .

Lipophilicity-Driven Lead Optimization

The higher LogP of 4-hydroxythiocoumarin (1.97) relative to 4-hydroxycoumarin (1.50) can be strategically exploited in lead optimization to modulate the ADME profile of drug candidates, particularly when increased membrane permeability or prolonged tissue retention is desired .

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